molecular formula C6H6ClFN2 B3024607 (4-Chloro-2-fluorophenyl)hydrazine CAS No. 64548-20-5

(4-Chloro-2-fluorophenyl)hydrazine

Cat. No.: B3024607
CAS No.: 64548-20-5
M. Wt: 160.58 g/mol
InChI Key: XPCUCLZMXMWSNS-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively

Scientific Research Applications

(4-Chloro-2-fluorophenyl)hydrazine has several applications in scientific research:

Safety and Hazards

“(4-Chloro-2-fluorophenyl)hydrazine” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)hydrazine typically involves multiple steps starting from 2-fluoroaniline. The intermediate 4-chloro-2-fluoroaniline is obtained via acylation, chlorination, and hydrolysis. This intermediate is then subjected to diazotization and reduction reactions to yield this compound . The reaction conditions are generally mild, and the process is efficient, yielding a high-purity product.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity. The use of efficient reaction conditions and purification techniques makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce various hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: The parent compound without chlorine and fluorine substitutions.

    4-Chlorophenylhydrazine: A derivative with only a chlorine substitution.

    2-Fluorophenylhydrazine: A derivative with only a fluorine substitution.

Uniqueness

(4-Chloro-2-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence its reactivity and properties, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCUCLZMXMWSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382360
Record name (4-chloro-2-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64548-20-5
Record name (4-chloro-2-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, 4-chloro-2-fluorophenyl hydrazine is prepared by the following method. 43.7 parts of 4-chloro-2-fluoroaniline was dissolved in 735 parts of concentrated hydrochloric acid. The solution was cooled to 0°-5° C. and a solution of 22.8 parts of sodium nitrite in 187 parts water was added dropwise maintaining the temperature of the reaction between 0°-5°. The excess nitrite was destroyed by the addition of small amounts of sulfamic acid until a negative test with sulfone reagent was obtained. To the solution of the diazonium salt was added, as rapidly as possible, a solution of 170 parts stannous chloride dihydrate in 275 parts of concentrated hydrochloric acid, precooled to -50°. When the addition was complete, a heavy white precipitate formed. The reaction mixture was allowed to warm to ambient temperature over one hour. The precipitate was collected by filtration, then suspended in 750 parts ice-water. The pH of the solution was adjusted to 11 by the addition of 50% aqueous sodium hydroxide. The resulting aqueous suspension was extracted three times; 200 parts of methylene chloride was used for each extraction. The combined organic extracts were dried with anhydrous magnesium sulfate, and the solvent removed under reduced pressure of 300 mm Hg to leave 38.5 parts of pinkish-tan crystalline 4-chloro-2-fluoro-phenylhydrazine, mp 51°-63°.
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Synthesis routes and methods II

Procedure details

Six parts of 4-chloro-2-fluorophenyl hydrazine hydrochloride was shaken with 100 parts of methylene chloride and 100 parts of 1-molar aqueous sodium hydroxide for one to two minutes until a clear two-phase solution was obtained. The organic phase was washed three times with 60 parts of water, dried with anhydrous magnesium sulfate, and evaporated under a reduced pressure of 50 to 300 mm Hg. to give 3.8 parts of pale tan 4-chloro-2-fluorophenyl hydrazine, m.p. 57°-63° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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